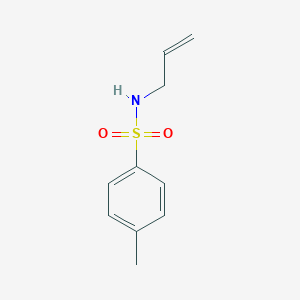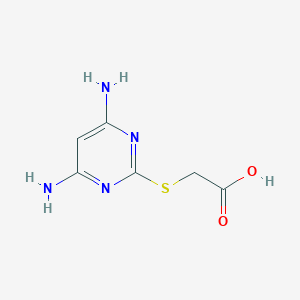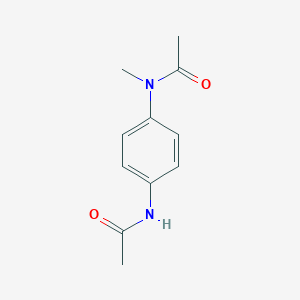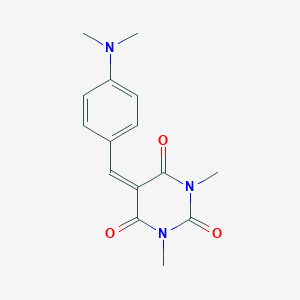
N-アリル-4-メチルベンゼンスルホンアミド
概要
説明
N-Allyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO2S. It is a derivative of benzenesulfonamide where the sulfonamide group is substituted with an allyl group and a methyl group on the benzene ring.
科学的研究の応用
N-Allyl-4-methylbenzenesulfonamide has several applications in scientific research:
作用機序
Target of Action
N-Allyl-4-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a wide range of applications in drug design . They have been reported to have antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties . .
Mode of Action
The synthesis of sulfonamides generally relies on the use of sulfonyl chlorides as electrophilic partners that react with nucleophilic amines . The mechanism of the reaction between sulfonyl chlorides and amines is analogous to nucleophilic acyl substitution . This suggests that N-Allyl-4-methylbenzenesulfonamide might interact with its targets through a similar mechanism.
準備方法
Synthetic Routes and Reaction Conditions: N-Allyl-4-methylbenzenesulfonamide is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction between allyl amine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which facilitates the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide .
Industrial Production Methods: In an industrial setting, the synthesis of N-Allyl-4-methylbenzenesulfonamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of a semi-miscible biphasic solvent system has been reported to result in higher yields, decreased reaction times, and simplified workup procedures .
化学反応の分析
Types of Reactions: N-Allyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction for its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups on the compound.
Substitution Reactions: The allyl and methyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Allyl amine and p-toluenesulfonyl chloride in the presence of pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: N-Allyl-4-methylbenzenesulfonamide.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
類似化合物との比較
- N-Benzyl-4-methylbenzenesulfonamide
- N-Phenyl-4-methylbenzenesulfonamide
- N-Methyl-4-methylbenzenesulfonamide
These compounds share the sulfonamide moiety but differ in their substituents, leading to variations in their chemical and biological properties .
特性
IUPAC Name |
4-methyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMCYQSCMCMEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305130 | |
| Record name | N-Allyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50487-71-3 | |
| Record name | N-Allyl-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50487-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 169195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050487713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50487-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and characterization data for N-Allyl-4-methylbenzenesulfonamide?
A1: N-Allyl-4-methylbenzenesulfonamide consists of a 4-methylbenzenesulfonyl group attached to an allyl amine.
- FTIR: Provides information on the functional groups present, such as the sulfonamide group (S=O stretching vibrations) and aromatic ring vibrations. []
- 1H-NMR: Confirms the presence and arrangement of hydrogen atoms within the molecule. []
Q2: How is N-Allyl-4-methylbenzenesulfonamide synthesized, and what is its significance in chemical reactions?
A: N-Allyl-4-methylbenzenesulfonamide can be synthesized via a radical-chain reaction between 4-methylbenzenesulfonyl azide and allyltriphenylstannane, initiated by 2,2′-azobis(2-methylpropionitrile) in refluxing benzene. [] This reaction highlights the compound's participation in free-radical processes. Importantly, the reaction mechanism involves competitive addition of the triphenylstannyl radical to the azide group, offering insights into the reactivity of N-Allyl-4-methylbenzenesulfonamide in radical-based transformations. []
Q3: Has N-Allyl-4-methylbenzenesulfonamide been incorporated into any polymeric materials, and what properties does it impart?
A: Yes, N-Allyl-4-methylbenzenesulfonamide (referred to as TCAP in the study) has been successfully incorporated as a monomer in a water-soluble copolymer alongside acrylamide, acrylic acid, and diallyl dimethyl ammonium chloride. [] This copolymer, poly(AM-AA-DMDAAC-TCAP), exhibits significantly improved temperature resistance and thickening properties compared to partially hydrolyzed polyacrylamide. [] These characteristics make the copolymer promising for enhanced oil recovery applications, particularly in high-temperature reservoirs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)









